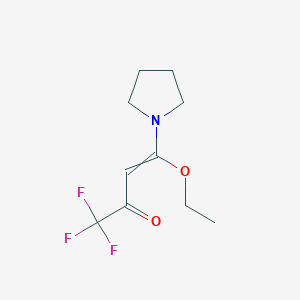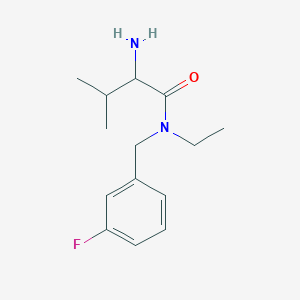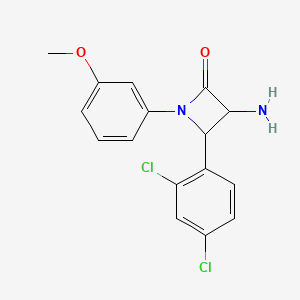
9,9',9''-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) is a complex organic compound with a molecular formula of C59H38N4 and a molecular weight of 802.95 . This compound is characterized by its unique structure, which includes three carbazole units connected through a pyridine core via benzene linkers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core is synthesized through a series of condensation reactions involving suitable precursors.
Attachment of Benzene Linkers: The benzene linkers are then attached to the pyridine core through electrophilic aromatic substitution reactions.
Introduction of Carbazole Units: Finally, the carbazole units are introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and carbazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) is primarily based on its ability to interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions enable the compound to modulate the activity of specific proteins, enzymes, and receptors, thereby influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9’- (6-phenyl-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
- 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1H-indole)
Uniqueness
Compared to similar compounds, 9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) stands out due to its unique structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and materials science .
Eigenschaften
Molekularformel |
C59H38N4 |
|---|---|
Molekulargewicht |
803.0 g/mol |
IUPAC-Name |
9-[3-[2,6-bis(3-carbazol-9-ylphenyl)pyridin-4-yl]phenyl]carbazole |
InChI |
InChI=1S/C59H38N4/c1-7-28-54-46(22-1)47-23-2-8-29-55(47)61(54)43-19-13-16-39(34-43)42-37-52(40-17-14-20-44(35-40)62-56-30-9-3-24-48(56)49-25-4-10-31-57(49)62)60-53(38-42)41-18-15-21-45(36-41)63-58-32-11-5-26-50(58)51-27-6-12-33-59(51)63/h1-38H |
InChI-Schlüssel |
NBPWEPUOBYJQLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=NC(=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC(=CC=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine](/img/structure/B14785332.png)
![(1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one](/img/structure/B14785339.png)
![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14785345.png)


![sodium;(1R,2S,9S)-2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B14785368.png)





![cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)](/img/structure/B14785393.png)
![(10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B14785414.png)

